molecular formula C11H9N3 B13881592 4-(5-methyl-1H-imidazol-4-yl)benzonitrile

4-(5-methyl-1H-imidazol-4-yl)benzonitrile

Cat. No.: B13881592
M. Wt: 183.21 g/mol
InChI Key: OSAIXAIQKDXJEE-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-imidazol-4-yl)benzonitrile is an organic compound that features an imidazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 4-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-1H-imidazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 5-methylimidazole in the presence of a suitable catalyst . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the temperature is maintained between 80-100°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-1H-imidazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(5-Methyl-1H-imidazol-4-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-4-yl)benzonitrile is primarily related to its interaction with biological targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzonitrile
  • 4-(1H-Imidazol-1-yl)methylbenzonitrile
  • 4-(5-Methyl-1H-imidazol-2-yl)benzonitrile

Comparison: 4-(5-Methyl-1H-imidazol-4-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)

InChI Key

OSAIXAIQKDXJEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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